2-(2-ethoxy-4-formylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide
Description
2-(2-ethoxy-4-formylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, including an ethoxy group, a formyl group, a phenoxy group, and a fluoro-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-3-23-17-8-13(10-21)5-7-16(17)24-11-18(22)20-15-9-14(19)6-4-12(15)2/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNAUPXRMHCICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=CC(=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Ethoxy-Substituted Phenol: The starting material, 2-ethoxyphenol, is synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formylation: The ethoxy-substituted phenol undergoes formylation using a Vilsmeier-Haack reaction, where a formyl group is introduced at the para position relative to the ethoxy group.
Phenoxy Acetylation: The formylated phenol is then reacted with chloroacetyl chloride to form the corresponding phenoxyacetyl chloride intermediate.
Amidation: The final step involves the reaction of the phenoxyacetyl chloride with 5-fluoro-2-methylaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide.
Reduction: 2-(2-ethoxy-4-hydroxymethylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluoro group often enhances biological activity and metabolic stability.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and advanced materials. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The fluoro group could enhance binding affinity and selectivity, while the formyl group might participate in covalent interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-ethoxyphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide:
2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide: Lacks the fluoro and methyl groups, which may affect its biological activity and stability.
2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide: Lacks the fluoro group, which may reduce its biological activity.
Uniqueness
The presence of both the formyl and fluoro groups in 2-(2-ethoxy-4-formylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide makes it unique compared to similar compounds
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
